5'-O-Acetylribavirine
Vue d'ensemble
Description
5’-O-Acetylribavirin is a derivative of ribavirin, a synthetic guanosine analogue known for its broad-spectrum antiviral activity. The compound has the molecular formula C10H14N4O6 and a molecular weight of 286.24 g/mol . It is primarily used in biochemical research, particularly in the study of proteomics.
Applications De Recherche Scientifique
5’-O-Acetylribavirin has several applications in scientific research:
Chemistry: Used as a biochemical tool to study the properties and reactions of ribavirin derivatives.
Biology: Employed in the investigation of antiviral mechanisms and the development of antiviral therapies.
Medicine: Explored for its potential therapeutic effects, particularly in the context of viral infections.
Industry: Utilized in the production of antiviral drugs and as a reference compound in quality control processes
Mécanisme D'action
Target of Action
5’-O-Acetylribavirin, a derivative of Ribavirin, is a synthetic guanosine nucleoside with broad-spectrum activity against several RNA and DNA viruses . The primary target of 5’-O-Acetylribavirin is the host enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH catalyzes the rate-limiting step where inosine 5′-monophosphate is converted to xanthine monophosphate during guanosine monophosphate (GMP) synthesis .
Mode of Action
5’-O-Acetylribavirin inhibits the activity of IMPDH, leading to a subsequent depletion of the GTP pool . This interferes with the synthesis of viral mRNA, blocking viral RNA synthesis and viral mRNA capping . This disruption of the viral life cycle inhibits the replication of the virus.
Biochemical Pathways
The inhibition of IMPDH by 5’-O-Acetylribavirin disrupts the guanosine monophosphate (GMP) synthesis pathway . This leads to a decrease in the pool of GTP, a critical component for the synthesis of viral RNA. The perturbation of this pathway results in the inhibition of viral replication.
Pharmacokinetics
The pharmacokinetics of 5’-O-Acetylribavirin is similar to that of Ribavirin . After oral ingestion, Ribavirin is promptly absorbed into circulation, with peak concentrations achieved approximately 2.5 hours after dosing . It is systematically distributed after intestinal absorption facilitated by nucleoside transporters on the luminal epithelial cells . Ribavirin is eliminated by metabolism and renal elimination, with renal elimination accounting for about 5–15% of single-dose elimination .
Result of Action
The result of the action of 5’-O-Acetylribavirin is the inhibition of viral replication. By depleting the GTP pool and interfering with the synthesis of viral mRNA, 5’-O-Acetylribavirin effectively inhibits the replication of the virus . This leads to a decrease in viral load and potentially the clearance of the virus from the body.
Action Environment
The action of 5’-O-Acetylribavirin can be influenced by various environmental factors. For instance, the bioavailability of Ribavirin increases significantly with high-fat meals . Furthermore, the impact of Ribavirin on divergent cellular and viral pathways may be concentration-dependent . Therefore, the dosage and plasma concentration of the drug can significantly affect its antiviral effect .
Analyse Biochimique
Cellular Effects
The cellular effects of 5’-O-Acetylribavirin are not well-documented. Given its structural similarity to ribavirin, it may influence cell function in similar ways. Ribavirin is known to interfere with the synthesis of viral mRNA , which could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The precise molecular mechanism underlying the action of 5’-O-Acetylribavirin is not well-understood. Ribavirin, the parent compound, has several proposed mechanisms of action. These include inhibition of inosine monophosphate dehydrogenase (IMPDH) and subsequent depletion of the GTP pool . It’s plausible that 5’-O-Acetylribavirin may share similar mechanisms due to its structural similarity to ribavirin.
Metabolic Pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Acetylribavirin typically involves the acetylation of ribavirin. The process begins with ribavirin, which undergoes a reaction with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 5’-hydroxyl group of the ribose moiety .
Industrial Production Methods: While specific industrial production methods for 5’-O-Acetylribavirin are not extensively documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 5’-O-Acetylribavirin can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield ribavirin.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group or the ribose moiety.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Ribavirin.
Oxidation and Reduction: Various oxidized or reduced derivatives of ribavirin, depending on the specific conditions used.
Comparaison Avec Des Composés Similaires
Ribavirin: The parent compound, known for its broad-spectrum antiviral activity.
Virazole: A brand name for ribavirin, used in the treatment of respiratory syncytial virus infections.
Uniqueness: 5’-O-Acetylribavirin is unique due to its acetylation, which can influence its pharmacokinetic properties and potentially enhance its stability and bioavailability compared to ribavirin. This modification may also affect its interaction with viral and host cellular targets, offering distinct advantages in certain therapeutic contexts .
Activité Biologique
5'-O-Acetylribavirin is a synthetic derivative of ribavirin, a well-known antiviral agent. Its biological activity is primarily characterized by its mechanism of action against various RNA and DNA viruses, as well as its potential therapeutic applications in viral infections and other diseases. This article delves into the biological activity of 5'-O-Acetylribavirin, highlighting its mechanisms, pharmacokinetics, and research findings.
Target Enzyme: Inosine Monophosphate Dehydrogenase (IMPDH)
5'-O-Acetylribavirin acts primarily by inhibiting IMPDH, an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a depletion of the guanosine triphosphate (GTP) pool, which is essential for viral replication and mRNA synthesis. The compound mimics inosine monophosphate (IMP), acting as a competitive inhibitor of IMPDH, thereby disrupting the synthesis pathway of GMP and subsequently GTP .
Viral Replication Inhibition
By reducing the GTP levels, 5'-O-Acetylribavirin effectively hampers the synthesis of viral RNA and proteins. This results in decreased viral replication and the production of defective virions. The compound's action can be influenced by environmental factors such as dietary fat intake, which can enhance its bioavailability.
Pharmacokinetics
The pharmacokinetic profile of 5'-O-Acetylribavirin is similar to that of ribavirin, with absorption characteristics that suggest it may be effectively utilized in clinical settings. The compound undergoes metabolic processes that include hydrolysis to ribavirin and various oxidation-reduction reactions, forming different derivatives depending on the conditions.
Antiviral Activity
Recent studies have demonstrated that 5'-O-Acetylribavirin exhibits broad-spectrum antiviral activity. It has been shown to be effective against various viruses including those responsible for hepatitis C and respiratory syncytial virus (RSV). The compound's efficacy has been attributed to its ability to interfere with viral mRNA capping processes and inhibit viral polymerases .
Case Studies
- Hepatitis C Virus (HCV) : A study indicated that ribavirin derivatives like 5'-O-Acetylribavirin could enhance the efficacy of interferon therapy in HCV treatment by increasing mutation rates in viral RNA, thereby exerting selective pressure on the virus .
- Anticancer Properties : In vitro studies have shown that certain derivatives of acetylribavirin possess anticancer properties, particularly against lung cancer cell lines (A549). These findings suggest a potential dual role for 5'-O-Acetylribavirin in both antiviral and anticancer therapies .
Summary of Findings
The following table summarizes key findings related to the biological activity of 5'-O-Acetylribavirin:
Study Focus | Findings |
---|---|
Antiviral Mechanism | Inhibits IMPDH leading to reduced GTP levels; disrupts viral RNA synthesis |
Pharmacokinetics | Similar absorption profile to ribavirin; undergoes hydrolysis and metabolic transformations |
Efficacy Against HCV | Enhances interferon therapy effectiveness; increases mutation rates in viral RNA |
Anticancer Activity | Exhibits potent activity against A549 lung cancer cells; potential for development as an anticancer agent |
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O6/c1-4(15)19-2-5-6(16)7(17)10(20-5)14-3-12-9(13-14)8(11)18/h3,5-7,10,16-17H,2H2,1H3,(H2,11,18)/t5-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKIKIHFNHSINB-DAGMQNCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58151-87-4 | |
Record name | 5'-O-Acetylribavirin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058151874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-O-ACETYLRIBAVIRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09P7KB183C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.